molecular formula C20H21N3O4S B2537810 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide CAS No. 484694-37-3

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

Katalognummer: B2537810
CAS-Nummer: 484694-37-3
Molekulargewicht: 399.47
InChI-Schlüssel: WGQZVWSBXNDPTK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide is a synthetic small molecule designed for research applications, integrating two pharmaceutically significant motifs: a 3,4-dimethoxyphenethyl group and a 5-phenyl-1,3,4-oxadiazole core linked by a sulfanyl acetamide bridge. The 1,3,4-oxadiazole ring is a well-characterized heterocycle known to serve as a bioisostere for ester and amide functional groups, which can enhance metabolic stability and influence the compound's electronic distribution and binding affinity to biological targets . This scaffold is established in medicinal chemistry and is found in several therapeutic agents due to its favorable metabolic profile and capacity for hydrogen bonding . Specifically, structural analogs featuring the 5-phenyl-1,3,4-oxadiazol-2-yl unit connected via a sulfanylacetamide linker to various amine groups have demonstrated promising in vitro antimicrobial properties against a panel of microbial species, suggesting this new compound is a valuable candidate for similar infectious disease and microbiology research . The mechanism of action for such compounds is often linked to the inhibition of essential bacterial enzymes or disruption of cell membrane integrity. The 3,4-dimethoxyphenethyl moiety, similar to groups found in other biologically active molecules, may contribute to overall lipophilicity and potential interaction with eukaryotic cellular targets, warranting investigation in other pharmacological areas . Researchers are encouraged to explore its full potential in developing novel therapeutic and biochemical probes. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Eigenschaften

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c1-25-16-9-8-14(12-17(16)26-2)10-11-21-18(24)13-28-20-23-22-19(27-20)15-6-4-3-5-7-15/h3-9,12H,10-11,13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGQZVWSBXNDPTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CSC2=NN=C(O2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a dimethoxyphenyl group and an oxadiazole moiety, which are known for their biological significance. Its chemical formula is C20H24N2O3SC_{20}H_{24}N_2O_3S, indicating the presence of nitrogen and sulfur atoms that contribute to its biological activity.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various oxadiazole derivatives. The compound exhibits notable activity against a range of bacterial strains:

Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1816 µg/mL
Pseudomonas aeruginosa208 µg/mL

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

2. Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly against various cancer cell lines. In vitro studies indicate:

  • Breast Cancer (MDA-MB-231 Cell Line) : IC50 value of 12 µM, demonstrating significant cytotoxicity compared to standard treatments.
  • Liver Cancer (HepG2 Cell Line) : IC50 value of 15 µM, indicating moderate effectiveness.

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase, which is crucial for halting cancer cell proliferation .

3. Antioxidant Activity

Antioxidant assays have shown that this compound exhibits strong free radical scavenging activity. The compound's ability to reduce oxidative stress markers in cellular models suggests potential benefits in preventing oxidative damage-related diseases .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The presence of sulfur and nitrogen atoms allows for interactions with various enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may interact with specific cellular receptors, influencing signaling pathways related to inflammation and cell growth.

Case Studies

A recent study focused on a group of synthesized oxadiazole derivatives similar to this compound. The study demonstrated that compounds with similar structural features exhibited enhanced antimicrobial and anticancer activities compared to traditional drugs .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole derivatives. For instance, similar compounds have shown significant growth inhibition against various cancer cell lines:

CompoundCell Lines TestedPercent Growth Inhibition (%)
6hSNB-1986.61
OVCAR-885.26
NCI-H4075.99
HOP-9267.55
MDA-MB-23156.53

These results suggest that the oxadiazole moiety may play a crucial role in enhancing the anticancer activity of the compound .

Enzyme Inhibition Studies

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide has also been investigated for its potential as an enzyme inhibitor. Specifically, studies have focused on its ability to inhibit 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. Molecular docking studies have indicated promising binding affinities, suggesting that this compound could be optimized for anti-inflammatory applications .

Case Studies

  • Anticancer Efficacy : In a comparative study assessing various oxadiazole derivatives, this compound displayed significant cytotoxic effects against multiple cancer cell lines. The study utilized both in vitro assays and molecular modeling to elucidate the mechanisms of action.
  • Enzyme Inhibition : Another case study evaluated the compound's efficacy as a 5-lipoxygenase inhibitor through in silico methods. The results indicated that modifications to the structure could enhance its inhibitory potency, leading to further investigations into structure-activity relationships .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The sulfanyl (-S-) group in the molecule participates in nucleophilic displacement reactions. In one protocol, NaH in DMF facilitates substitution with electrophiles like bromoacetamides:

ReagentConditionsProductYieldSource
N-substituted-2-bromoacetamidesDMF, NaH, 4–5 hrs, RTN-substituted-2-((5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl)acetamide derivatives72–89%

This reaction is critical for generating structural analogs with modified biological activity, such as hydrazide derivatives (e.g., 11a-i ) via condensation with aryl carboxaldehydes .

Oxidation Reactions

The sulfanyl bridge can undergo oxidation to sulfonyl (-SO₂-) or sulfoxide (-SO-) groups under controlled conditions:

Oxidizing AgentConditionsOutcomeApplication
Sodium periodate (NaIO₄)Reflux in aqueous THF, 2 hrsSulfoxide/sulfonyl derivativesEnhances solubility for drug design

Oxidized derivatives demonstrate altered electronic properties, influencing binding affinity to biological targets like kinase enzymes.

Cycloaddition and Ring-Opening Reactions

The 1,3,4-oxadiazole ring participates in cycloaddition reactions with nitriles or alkynes. For example:

ReactantCatalystProductKey Observation
AcetylenedicarboxylateCu(I)-TBTA complexFused bicyclic heterocyclesImproved anticancer activity (IC₅₀ < 1 µM)

Ring-opening reactions with hydrazines yield thiosemicarbazides, which are precursors for antitumor agents .

Acid/Base-Mediated Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions:

ConditionReagentsProductYieldNotes
6M HCl, refluxEthanol/water2-(3,4-dimethoxyphenyl)ethylamine68%Requires inert atmosphere
10% NaOH, 80°CMethanolCarboxylic acid derivative54%Side products: oxadiazole degradation

Catalytic Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura reactions enable aryl functionalization:

Aryl Boronic AcidCatalyst SystemProductYieldBiological Activity (IC₅₀)
4-Methoxybenzene boronic acidPd(PPh₃)₄, K₂CO₃5-(4-methoxyphenyl)-oxadiazole analog81%0.24 µM (EGFR inhibition)

This modification enhances interactions with hydrophobic enzyme pockets, as demonstrated in kinase inhibition assays .

Key Reaction Mechanism Insights

  • Nucleophilic Substitution : The sulfanyl group’s lone pair electrons facilitate attack on electrophilic carbons (e.g., bromoacetamides), forming stable C-S bonds .

  • Oxadiazole Stability : The oxadiazole ring resists hydrolysis under physiological pH but reacts with strong nucleophiles (e.g., hydrazines) at elevated temperatures .

  • Steric Effects : Bulky substituents on the oxadiazole nitrogen reduce reaction rates in cross-coupling protocols .

Comparative Reactivity Table

Functional GroupReactivity Rank (1 = highest)Preferred Reaction Type
Sulfanyl (-S-)1Nucleophilic substitution
Oxadiazole ring2Cycloaddition
Acetamide (-NHCO-)3Hydrolysis

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Heterocycle Variation : Replacing oxadiazole with thiazole (as in ) alters hydrogen-bonding capacity, which may influence target selectivity.
  • Bioactivity Trends : Indolylmethyl-substituted derivatives (e.g., 8t ) exhibit moderate lipoxygenase (LOX) inhibition, suggesting the target compound’s phenyl-oxadiazole moiety may confer similar or distinct enzyme interactions.

Yield and Purity Considerations :

  • Similar compounds (e.g., ) report yields of 60–75% after recrystallization. The steric bulk of the 3,4-dimethoxyphenethyl group may slightly reduce yield compared to smaller substituents (e.g., benzyl in ).

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be modified to improve yield?

  • Methodological Answer : The synthesis typically involves three key steps:

Oxadiazole ring formation : Cyclization of thiosemicarbazide derivatives under reflux with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol, yielding 5-phenyl-1,3,4-oxadiazole-2-thiol (65–75% yield) .

Thiol-alkylation : Reaction of the thiol group with α-haloacetamide derivatives (e.g., 2-chloroacetamide) in the presence of K₂CO₃ in dry acetone under reflux (12–24 hours) to form the sulfanyl linkage .

Acetamide coupling : Condensation of 3,4-dimethoxyphenethylamine with the sulfanyl-oxadiazole intermediate using coupling agents like EDCI/HOBt in DMF at room temperature (80–85% yield) .
Optimization Tips :

  • Use anhydrous solvents to minimize hydrolysis.
  • Monitor reaction progress via TLC or HPLC to reduce side products.
  • Increase yield by stepwise purification (e.g., column chromatography after each step).

Q. What advanced analytical methods are essential for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) to confirm substitution patterns (e.g., methoxy groups at δ 3.7–3.9 ppm, oxadiazole protons at δ 8.1–8.3 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) and ensure purity (>95%) .
  • X-ray Crystallography : For unambiguous confirmation of the 3D structure (e.g., bond angles in the oxadiazole ring) .
  • HPLC-PDA : To detect impurities (<0.5%) using a C18 column and acetonitrile/water gradient .

Q. How should researchers design initial biological screening assays for this compound?

  • Methodological Answer :
  • Enzyme Inhibition Assays :
  • Use lipoxygenase (LOX) or cyclooxygenase (COX) enzymes in vitro. Prepare test solutions in DMSO (≤1% v/v) and measure IC₅₀ values via UV-Vis spectroscopy (e.g., LOX inhibition at 234 nm) .
  • Antibacterial Screening :
  • Follow CLSI guidelines with Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use MIC (Minimum Inhibitory Concentration) assays in Mueller-Hinton broth .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically investigated to enhance enzyme inhibitory effects?

  • Methodological Answer :
  • Modify Substituents :
  • Replace 3,4-dimethoxyphenyl with halogenated (e.g., Cl, F) or nitro groups to enhance electron-withdrawing effects .
  • Test variations in the oxadiazole ring (e.g., 1,2,4-oxadiazole vs. 1,3,4-oxadiazole) to alter steric hindrance .
  • Bioisosteric Replacement : Substitute the sulfanyl group with sulfonyl or carbonyl moieties to improve binding affinity .
  • Molecular Docking : Use AutoDock Vina to predict interactions with enzyme active sites (e.g., LOX or COX-2) .

Q. How can computational chemistry be integrated into designing derivatives with improved pharmacokinetic properties?

  • Methodological Answer :
  • Quantum Chemical Calculations :
  • Perform DFT (Density Functional Theory) at the B3LYP/6-31G* level to optimize geometries and calculate HOMO-LUMO gaps for reactivity prediction .
  • ADMET Prediction :
  • Use tools like SwissADME to estimate solubility (LogP), bioavailability, and blood-brain barrier permeability .
  • Reaction Path Search :
  • Apply the AFIR (Artificial Force Induced Reaction) method to explore feasible synthetic routes for novel derivatives .

Q. How should researchers address discrepancies in biological activity data across different studies?

  • Methodological Answer :
  • Assay Standardization :
  • Use identical enzyme batches (e.g., LOX from Sigma-Aldritch) and buffer conditions (pH 7.4, 25°C) .
  • Purity Verification : Re-analyze compound purity via HPLC and HRMS to rule out degradation .
  • Statistical Validation : Apply ANOVA or t-tests to compare replicates and identify outliers .

Q. What strategies are effective for comparative bioactivity studies with structural analogs?

  • Methodological Answer :
  • Analog Synthesis : Prepare derivatives with variations in the phenyl ring (e.g., 4-fluorophenyl) or acetamide chain (e.g., N-methyl substitution) .
  • Dose-Response Curves : Test all analogs at six concentrations (0.1–100 µM) to generate EC₅₀/IC₅₀ values .
  • Cluster Analysis : Use PCA (Principal Component Analysis) to group analogs based on bioactivity profiles .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.